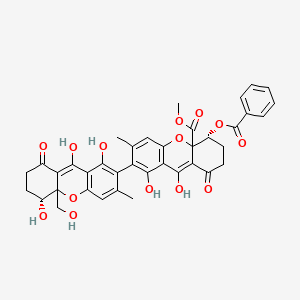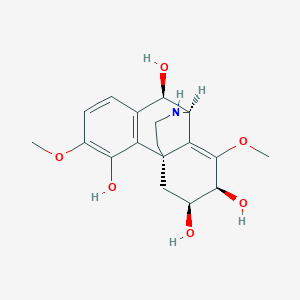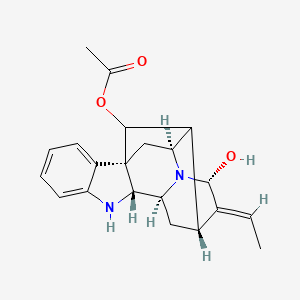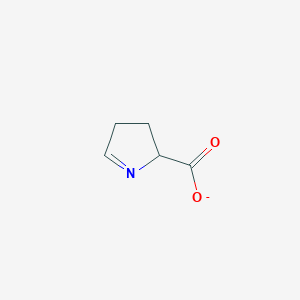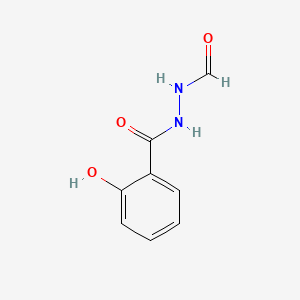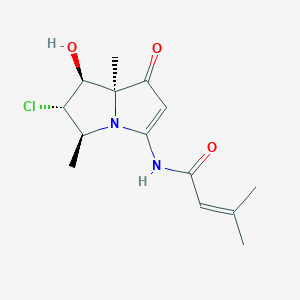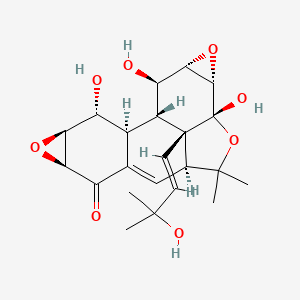
Panepophenanthrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Panepophenanthrin is a natural product found in Panus rudis and Hyrtios reticulatus with data available.
Scientific Research Applications
Novel Inhibitor of the Ubiquitin-Activating Enzyme
Panepophenanthrin, isolated from the fermented broth of the mushroom strain Panus rudis, is a notable inhibitor of the ubiquitin-activating enzyme. This enzyme is crucial for the ubiquitin-proteasome pathway, which regulates significant cellular events and is linked to serious diseases. The discovery of this compound as the first inhibitor of this enzyme highlights its potential in biomedical research and therapeutic applications (Sekizawa et al., 2002).
Enantioselective Total Synthesis
The enantioselective total synthesis of this compound has been accomplished, with a key step being a biomimetic Diels–Alder dimerization. This synthesis is significant for producing the compound in a laboratory setting, allowing for further exploration of its properties and potential applications in various fields, including pharmacology and biochemistry (Mehta & Ramesh, 2004).
Development of Cell-Permeable E1 Inhibitors
Through the synthesis of this compound and its derivatives, researchers have developed new cell-permeable E1 inhibitors. These inhibitors have the potential for significant impact in therapeutic strategies against diseases related to the ubiquitin-proteasome pathway (Matsuzawa et al., 2006).
Implications in Cancer Research
The inhibitory effects of this compound on the ubiquitin-activating enzyme suggest potential applications in cancer research. As the ubiquitin-proteasome pathway is involved in cell cycle regulation and apoptosis, understanding and manipulating this pathway could lead to new approaches in cancer therapy (Sekizawa et al., 2002).
Properties
Molecular Formula |
C22H28O8 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(1S,2S,3R,4S,6S,10S,13R,14S,16S,17R,18S)-3,13,17-trihydroxy-18-[(E)-3-hydroxy-3-methylbut-1-enyl]-11,11-dimethyl-5,12,15-trioxahexacyclo[8.7.1.02,8.04,6.013,18.014,16]octadec-8-en-7-one |
InChI |
InChI=1S/C22H28O8/c1-19(2,26)5-6-21-9-7-8-10(13(24)16-15(28-16)12(8)23)11(21)14(25)17-18(29-17)22(21,27)30-20(9,3)4/h5-7,9-11,13-18,24-27H,1-4H3/b6-5+/t9-,10-,11-,13-,14-,15-,16+,17+,18+,21-,22+/m1/s1 |
InChI Key |
WQBRQZUREPTGLI-ODDMXWQNSA-N |
Isomeric SMILES |
CC1([C@H]2C=C3[C@H]([C@H]4[C@@]2([C@@](O1)([C@@H]5[C@H]([C@@H]4O)O5)O)/C=C/C(C)(C)O)[C@H]([C@H]6[C@@H](C3=O)O6)O)C |
Canonical SMILES |
CC1(C2C=C3C(C4C2(C(O1)(C5C(C4O)O5)O)C=CC(C)(C)O)C(C6C(C3=O)O6)O)C |
synonyms |
1,3a,10-trihydroxy-10c-(3-hydroxy-3-methylbut-1-enyl)-5,5-dimethyl-1,2,3,3a,5,5a,8,9,10,10a,10b,10c-dodecahydro-4-oxa-2,3,8,9-diepoxyacephenanthrylen-7-one panepophenanthrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


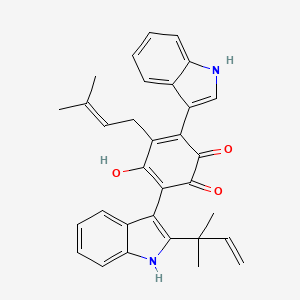
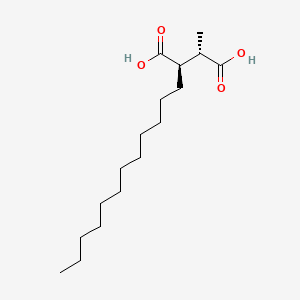

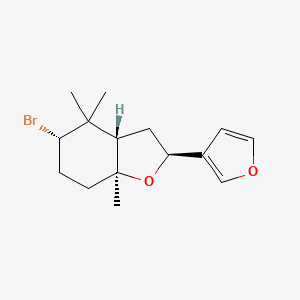
![(6aS,11bR)-9,10-dimethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a-diol](/img/structure/B1245993.png)
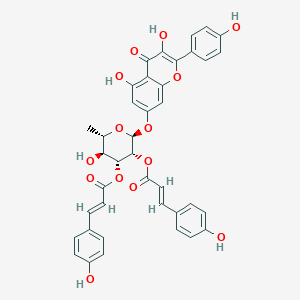
![(3R,7S)-3-Hydroxy-7-[2,6-dihydroxy-4-methoxy-3-(3-phenylpropenoyl)phenyl]-7-(4-hydroxyphenyl)-1-phenyl-5-heptene](/img/structure/B1245996.png)
